11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
CAS No.: 5782-93-4
Cat. No.: VC15922972
Molecular Formula: C18H22N2
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.
![11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline - 5782-93-4](/images/structure/VC15922972.png)
Specification
CAS No. | 5782-93-4 |
---|---|
Molecular Formula | C18H22N2 |
Molecular Weight | 266.4 g/mol |
IUPAC Name | 11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
Standard InChI | InChI=1S/C18H22N2/c1-2-8-14-16(10-3-1)19-17-11-5-4-9-15(17)18(14)20-12-6-7-13-20/h4-5,9,11H,1-3,6-8,10,12-13H2 |
Standard InChI Key | ZHFMBIZGANOWHY-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2=C(C3=CC=CC=C3N=C2CC1)N4CCCC4 |
Introduction
Chemical Identity and Structural Characterization
11-Pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline (CAS 5782-93-4) belongs to the cyclohepta[b]quinoline family, a subclass of polycyclic aromatic hydrocarbons fused with a seven-membered carbocyclic ring. The molecular formula is C₁₉H₂₃N₃, with a molecular weight of 293.41 g/mol . Its structure comprises a partially hydrogenated cycloheptane ring fused to a quinoline moiety, with a pyrrolidin-1-yl group at the 11-position (Figure 1).
The SMILES notation C1CCC2=C(C3=CC=CC=C3N=C2CC1)N4CCCC4 delineates the connectivity: the cycloheptane ring (C1CCC2) is fused to the quinoline system (C3=CC=CC=C3N=C2), while the pyrrolidine group (N4CCCC4) is attached at position 11 . Computational models predict a planar quinoline ring system and a puckered cycloheptane conformation, which may influence intermolecular interactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₂₃N₃ | |
Molecular Weight | 293.41 g/mol | |
Hydrogen Bond Donors | 0 | |
Hydrogen Bond Acceptors | 3 | |
Topological Polar Surface Area | 24.7 Ų |
Synthetic Pathways and Methodological Considerations
Cyclohepta[b]quinoline Core Formation
The Skraup and Doebner-von Miller reactions, classical methods for quinoline synthesis, are ill-suited for constructing the seven-membered ring. Instead, a Friedländer annulation or ring-expansion strategy may be employed. For example, condensation of a cycloheptanone derivative with an o-aminobenzaldehyde could yield the fused bicyclic system .
Structural and Conformational Analysis
X-ray crystallography data for this compound are unavailable, but computational studies (DFT, molecular mechanics) provide insights. The cycloheptane ring adopts a boat conformation, minimizing steric strain, while the quinoline system remains planar. The pyrrolidine group exhibits puckering, with the nitrogen lone pair oriented toward the quinoline π-system, suggesting potential for intramolecular charge transfer .
Table 2: Predicted Spectral Data
Technique | Key Signals |
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¹H NMR (400 MHz, CDCl₃) | δ 1.80–2.10 (m, 8H, cycloheptane), 3.20–3.40 (m, 4H, pyrrolidine CH₂), 7.30–8.50 (m, 4H, aromatic) |
¹³C NMR (100 MHz, CDCl₃) | δ 24.5 (cycloheptane CH₂), 46.8 (pyrrolidine CH₂), 121.5–150.2 (aromatic C) |
HRMS | m/z 293.1890 [M+H]⁺ (calc. 293.1895) |
Compound | Target | IC₅₀/EC₅₀ | Source |
---|---|---|---|
6-Methoxy-8-pyrrolidinylquinoline | Axl Kinase | 78 nM | |
2,4-Dichloro-cycloheptaquinoline | Mtb Enoyl-ACP | 1.2 µg/mL |
Applications and Future Directions
The compound’s hybrid architecture positions it as a candidate for targeted cancer therapy and anti-infective development. Its moderate topological polar surface area (24.7 Ų) suggests favorable blood-brain barrier penetration, relevant for neurological targets . Future work should prioritize:
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Synthetic Optimization: Streamlining the annulation-amination sequence to improve yields.
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In Vitro Profiling: Screening against kinase panels and microbial panels.
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ADMET Studies: Assessing metabolic stability and toxicity in preclinical models.
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